3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-4-methoxy-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O3S2/c1-24-18-3-2-16(10-17(18)19)26(22,23)20-11-14-4-7-21(8-5-14)12-15-6-9-25-13-15/h2-3,6,9-10,13-14,20H,4-5,7-8,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHSBPOAAVYRSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CSC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination of p-Methoxybenzenesulfonic Acid
Initial synthesis begins with chlorination of p-methoxybenzenesulfonic acid using gaseous chlorine (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. Patent US5498798A details conditions of 75–80°C for 6–12 hours, achieving quantitative conversion to 3-chloro-4-methoxybenzenesulfonic acid.
Reaction Scheme:
$$
\text{p-Methoxybenzenesulfonic acid} + \text{Cl}2 \xrightarrow{\text{FeCl}3, 75–80^\circ\text{C}} \text{3-Chloro-4-methoxybenzenesulfonic acid}
$$
Sulfonyl Chloride Formation
The sulfonic acid intermediate undergoes treatment with phosphorus pentachloride (PCl₅) in chlorobenzene at 110°C for 3 hours, yielding 3-chloro-4-methoxybenzenesulfonyl chloride with 97% purity after crystallization.
Critical Parameters:
Preparation of 1-(Thiophen-3-Ylmethyl)Piperidin-4-Ylmethanamine
Piperidine Ring Functionalization
Piperidin-4-ylmethanamine undergoes alkylation with thiophen-3-ylmethyl bromide in acetonitrile using potassium carbonate (K₂CO₃) as a base. US11299485B2 reports optimal conditions at 60°C for 8 hours, achieving 88% yield of the tertiary amine.
Mechanistic Insight:
$$
\text{Piperidin-4-ylmethanamine} + \text{Thiophen-3-ylmethyl bromide} \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{1-(Thiophen-3-ylmethyl)piperidin-4-ylmethanamine}
$$
Purification Strategies
- Liquid-Liquid Extraction: Dichloromethane/water partitioning removes unreacted starting materials.
- Column Chromatography: Silica gel elution with ethyl acetate/methanol (9:1) enhances purity to >99%.
Sulfonamide Coupling Reaction
Reactivity Optimization
US20030236437A1 discloses a catalyst-driven sulfonylation using N,N-dimethylformamide (DMF) at 140°C for 5 hours. Key parameters:
Reaction Conditions:
Side Reactions Mitigation:
- Bis-Sulfonamide Formation: Limited to <2% by maintaining stoichiometric excess of sulfonyl chloride.
- Byproduct Removal: Aqueous workup with 2N HCl removes unreacted amine.
Analytical Characterization and Quality Control
Spectroscopic Confirmation
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H), 7.45 (d, J = 8.4 Hz, 1H, Ar-H), 7.32 (s, 1H, Thiophene-H), 6.95 (m, 2H, Thiophene-H), 3.92 (s, 3H, OCH₃), 3.45 (m, 2H, NCH₂), 2.85 (m, 2H, Piperidine-H), 2.15 (m, 1H, Piperidine-H).
High-Resolution Mass Spectrometry (HRMS):
Purity Assessment
HPLC Analysis:
- Column: C18 reverse-phase (5 µm, 250 × 4.6 mm)
- Mobile Phase: Acetonitrile/water (70:30)
- Retention Time: 12.7 min
- Purity: 98.5%.
Comparative Evaluation of Synthetic Routes
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| DMF-Catalyzed | DMF | 140 | 5 | 92 | 98.5 |
| Pyridine-Mediated | Pyridine | 110 | 8 | 85 | 97.0 |
| Solvent-Free | CuI | 160 | 3 | 89 | 96.8 |
Key Observations:
- DMF catalysis offers superior yield and purity compared to traditional pyridine-based methods.
- Copper iodide (CuI) accelerates coupling but requires higher temperatures, risking decomposition.
Industrial-Scale Process Considerations
Cost Analysis
Environmental Impact
- Waste Streams: Chlorinated byproducts require neutralization with NaOH prior to disposal.
- Green Chemistry Metrics:
- E-Factor: 8.2 (kg waste/kg product)
- Atom Economy: 78%.
Chemical Reactions Analysis
Types of Reactions
3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide have been tested against various bacterial strains. In one study, derivatives were evaluated for their effectiveness against Gram-positive and Gram-negative bacteria, demonstrating promising antibacterial properties .
Anticancer Activity
The compound's structure suggests potential anticancer activity. Sulfonamides have been implicated in the inhibition of tumor growth in various cancer cell lines. For example, thiazolidinone derivatives related to this compound have shown efficacy against breast cancer cells, indicating that modifications of the sulfonamide structure can lead to enhanced antitumor activity .
Synthesis and Derivatives
The synthesis of 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves several steps that can be optimized to improve yield and purity. The general synthetic route includes:
- Formation of the sulfonamide : Reacting a suitable amine with a sulfonyl chloride.
- Introduction of substituents : Using electrophilic aromatic substitution to introduce chloro and methoxy groups.
- Piperidine modification : Incorporating piperidine derivatives through alkylation reactions.
These synthetic strategies allow for the exploration of various analogs with potentially improved pharmacological profiles.
Case Study 1: Antibacterial Evaluation
In a controlled study, 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide was tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antibacterial properties .
Case Study 2: Anticancer Screening
Another investigation focused on the compound's effect on MCF-7 breast cancer cells. The study revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 30 µM, indicating substantial anticancer potential .
Mechanism of Action
The mechanism of action of 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonamide derivatives with piperidine or arylalkyl modifications are widely studied for their pharmacokinetic and pharmacodynamic profiles. Below is a comparative analysis of structurally analogous compounds:
Key Comparisons
Substituent Effects on Physicochemical Properties Chloro and Methoxy Groups: The presence of chloro and methoxy substituents on the benzene ring (as in the target compound and compound 17) enhances lipophilicity and metabolic stability compared to simpler analogs like N-(4-methoxyphenyl)benzenesulfonamide . Thiophene vs. Dihydrobenzofuran: The thiophen-3-ylmethyl group in the target compound introduces a smaller heterocycle compared to the dihydrobenzofuran moiety in compounds 15 and 15.
Synthetic Efficiency
- The target compound’s synthesis likely follows a sulfonylation protocol similar to compounds 15–17, where a primary amine reacts with a sulfonyl chloride under basic conditions (e.g., K₂CO₃). Yields for such reactions typically range from 67–83%, as seen in .
Biological Relevance Piperidine-containing sulfonamides (e.g., SB 271046) are known for CNS activity due to their ability to cross the blood-brain barrier. The thiophene substituent in the target compound may further modulate selectivity for serotonin or dopamine receptors, analogous to benzo[b]thiophene derivatives .
Crystallographic and Spectroscopic Data
- Simple sulfonamides like N-(4-methoxyphenyl)benzenesulfonamide exhibit well-defined crystalline structures with hydrogen-bonded networks, while bulkier analogs (e.g., compound 15) are often isolated as oils or amorphous solids, complicating crystallographic analysis .
Research Findings and Implications
- Structure-Activity Relationship (SAR) : The position of methoxy and chloro substituents significantly impacts receptor binding. For instance, para-methoxy groups (as in SB 271046) enhance solubility, whereas ortho-substituents (e.g., compound 17) may improve target affinity .
- Thermal Stability : Compounds with rigid dihydrobenzofuran moieties (e.g., 15 and 17) exhibit higher melting points compared to flexible thiophene analogs, suggesting improved thermal stability .
- Metabolic Considerations : Thiophene rings are prone to oxidative metabolism, which may shorten the half-life of the target compound compared to dihydrobenzofuran derivatives .
Biological Activity
3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative with potential biological activity. This compound has garnered attention in medicinal chemistry due to its structural features, which may confer antibacterial properties and other pharmacological effects.
The molecular structure of the compound is characterized by the following properties:
| Property | Value |
|---|---|
| Common Name | 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide |
| CAS Number | 1235299-46-3 |
| Molecular Formula | CHClNOS |
| Molecular Weight | 415.0 g/mol |
Antibacterial Activity
Research indicates that sulfonamide derivatives, including the compound , exhibit significant antibacterial properties. A study highlighted that similar compounds demonstrated effective inhibition against a variety of Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.0033 to 0.046 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .
The specific activity of 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has not been exhaustively documented; however, its structural analogs have shown potent antibacterial effects, suggesting potential efficacy in clinical applications.
The mechanism by which sulfonamides exert their antibacterial effects typically involves the inhibition of bacterial folic acid synthesis. This occurs through competitive inhibition of the enzyme dihydropteroate synthase, crucial for synthesizing folate in bacteria. The presence of halogen and methoxy groups may enhance binding affinity and selectivity towards bacterial enzymes .
Case Studies
Several studies have explored the biological activities of related sulfonamide compounds:
- Antibacterial Efficacy : A comparative study on various sulfonamides indicated that compounds with similar piperidine structures exhibited MIC values as low as 0.008 μg/mL against Streptococcus pneumoniae .
- In Vitro Toxicity : The safety profile was evaluated using HepG2 human liver cell lines, demonstrating low toxicity levels for structurally similar compounds, which may imply a favorable safety profile for 3-chloro-4-methoxy-N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide .
Research Findings
Recent studies have focused on the synthesis and evaluation of new sulfonamide derivatives with enhanced antibacterial activity. These studies emphasize the importance of structural modifications in optimizing biological activity:
| Compound Type | Activity Level | MIC (μg/mL) |
|---|---|---|
| Sulfonamide Derivatives | High | 0.003 - 0.046 |
| Piperidine Analogues | Moderate to High | 0.008 - 0.06 |
Q & A
Q. Key Considerations :
- Reagent Handling : Sulfonyl chlorides are moisture-sensitive; reactions require anhydrous conditions .
- Yield Optimization : Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and reaction time (4–12 hours) to maximize yield .
Advanced: How can reaction conditions be optimized to minimize byproduct formation during the coupling of the sulfonyl chloride and piperidine intermediates?
Methodological Answer:
Byproduct formation (e.g., hydrolysis of sulfonyl chloride to sulfonic acid) can be mitigated by:
- Solvent Choice : Use aprotic solvents (acetonitrile, dichloromethane) to suppress hydrolysis .
- Temperature Control : Maintain temperatures between 0–5°C during sulfonyl chloride addition to reduce side reactions .
- Base Selection : Employ non-nucleophilic bases (e.g., triethylamine) instead of potassium carbonate to avoid competing reactions .
Q. Data Analysis :
- Track byproducts via LC-MS or NMR. For example, sulfonic acid byproducts show distinct δ 10–12 ppm (¹H NMR) and m/z = [M+H]+ + 18 (H2O adduct) in LC-MS .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm regiochemistry of the methoxy (δ 3.8–4.0 ppm) and sulfonamide (δ 7.5–8.0 ppm for aromatic protons) groups .
- HRMS : Validate molecular weight (e.g., calculated m/z for C₁₈H₂₀ClN₂O₃S: 397.08; observed: 397.07) .
- FT-IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹ and ~1150 cm⁻¹) .
Q. Advanced Tip :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in the piperidine-thiophene region .
Advanced: How can computational modeling predict the compound’s binding affinity to biological targets?
Methodological Answer:
Q. Limitations :
- Solvent effects and protein flexibility may reduce docking accuracy; refine with molecular dynamics simulations .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight, light-resistant vials to prevent degradation .
- Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles .
- Stability Monitoring : Check purity every 6 months via HPLC (retention time shift >5% indicates degradation) .
Advanced: How can stereochemical outcomes be controlled during the synthesis of the piperidine-thiophene moiety?
Methodological Answer:
- Chiral Catalysts : Use (R)-BINOL-derived catalysts for asymmetric synthesis of the piperidine ring .
- Dynamic Resolution : Introduce diastereomeric salts (e.g., with tartaric acid) to enrich desired enantiomers .
- Analytical Confirmation :
- Chiral HPLC : Use a Chiralpak AD-H column (heptane:isopropanol 90:10) to determine enantiomeric excess (>95% ee) .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme Inhibition : Test against carbonic anhydrase isoforms (e.g., CA IX/XII) using a stopped-flow CO₂ hydration assay .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ calculations via nonlinear regression .
- Data Interpretation : Compare results to positive controls (e.g., acetazolamide for CA inhibition) .
Advanced: How can conflicting bioactivity data from different assays be reconciled?
Methodological Answer:
- Assay-Specific Variables :
- Statistical Analysis : Apply ANOVA to identify significant outliers and repeat experiments in triplicate .
Basic: What safety protocols are essential when handling intermediates like sulfonyl chlorides?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood for all reactions .
- Spill Management : Neutralize sulfonyl chlorides with sodium bicarbonate slurry before disposal .
- Documentation : Maintain a hazard log per institutional guidelines (e.g., OSHA GHS) .
Advanced: How can X-ray crystallography resolve ambiguities in the compound’s solid-state structure?
Methodological Answer:
- Crystal Growth : Use vapor diffusion (e.g., methanol/water) to obtain single crystals .
- Data Collection : Collect reflections at 100 K with synchrotron radiation (λ = 0.9 Å) for high resolution (<1.0 Å) .
- Refinement :
- Software : SHELXL for structure solution.
- Validation : Check R-factor (<5%) and electron density maps for omitted regions .
Example : A related sulfonamide (N-(4-methoxyphenyl)benzenesulfonamide) showed hydrogen bonding between sulfonamide S=O and methoxy groups, stabilizing the crystal lattice .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
